(S)-5-Amino-2-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoic Acid
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Overview
Description
(S)-5-Amino-2-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoic Acid is a complex organic compound with the molecular formula C13H12N2O7 This compound is known for its unique structure, which includes an isoindolinone core and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Amino-2-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoic Acid typically involves multiple steps. One common method includes the nitration of an isoindolinone derivative followed by the introduction of an amino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve scalable and green processes to ensure efficiency and sustainability. Techniques such as platinum group metal-free reduction of the nitro group have been explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(S)-5-Amino-2-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoic Acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted isoindolinone derivatives.
Scientific Research Applications
(S)-5-Amino-2-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-5-Amino-2-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoic Acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The isoindolinone core may also play a role in binding to specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitro-1-oxoisoindolin-2-yl)pentanedioic Acid
- 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione
Uniqueness
(S)-5-Amino-2-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoic Acid is unique due to its specific stereochemistry and the presence of both amino and nitro functional groups
Properties
Molecular Formula |
C13H13N3O6 |
---|---|
Molecular Weight |
307.26 g/mol |
IUPAC Name |
(2S)-5-amino-2-(7-nitro-3-oxo-1H-isoindol-2-yl)-5-oxopentanoic acid |
InChI |
InChI=1S/C13H13N3O6/c14-11(17)5-4-10(13(19)20)15-6-8-7(12(15)18)2-1-3-9(8)16(21)22/h1-3,10H,4-6H2,(H2,14,17)(H,19,20)/t10-/m0/s1 |
InChI Key |
JWXSMBGQHOFVJT-JTQLQIEISA-N |
Isomeric SMILES |
C1C2=C(C=CC=C2[N+](=O)[O-])C(=O)N1[C@@H](CCC(=O)N)C(=O)O |
Canonical SMILES |
C1C2=C(C=CC=C2[N+](=O)[O-])C(=O)N1C(CCC(=O)N)C(=O)O |
Origin of Product |
United States |
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